molecular formula C5H3Cl2IN2 B13925273 2,3-Dichloro-5-iodopyridin-4-amine

2,3-Dichloro-5-iodopyridin-4-amine

Cat. No.: B13925273
M. Wt: 288.90 g/mol
InChI Key: QPUIIHAJXRUSKH-UHFFFAOYSA-N
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Description

2,3-Dichloro-5-iodopyridin-4-amine is a heterocyclic organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of chlorine and iodine atoms on the pyridine ring, which imparts unique electronic properties and reactivity patterns. The molecular formula of this compound is C5H3Cl2IN2, and it has a molecular weight of 288.9 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-5-iodopyridin-4-amine typically involves halogenation reactions on pyridine derivatives. One common method includes the chlorination and iodination of pyridine rings, followed by amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dichloro-5-iodopyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 2,3-Dichloro-5-iodopyridin-4-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. These functional groups offer multiple pathways for chemical interactions and transformations. The compound can act as both a nucleophile and an electrophile, facilitating a wide range of chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of chlorine and iodine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity patterns. This makes it a valuable intermediate in the synthesis of complex organic molecules and a subject of interest in various fields of research .

Properties

Molecular Formula

C5H3Cl2IN2

Molecular Weight

288.90 g/mol

IUPAC Name

2,3-dichloro-5-iodopyridin-4-amine

InChI

InChI=1S/C5H3Cl2IN2/c6-3-4(9)2(8)1-10-5(3)7/h1H,(H2,9,10)

InChI Key

QPUIIHAJXRUSKH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Cl)N)I

Origin of Product

United States

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